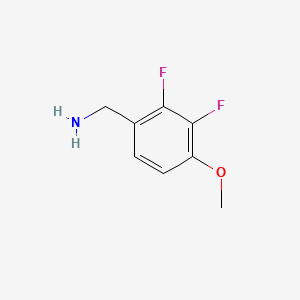

2,3-Difluoro-4-methoxybenzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3-difluoro-4-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-3H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQHLJOOMYBKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CN)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396838 | |

| Record name | 2,3-Difluoro-4-methoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-75-0 | |

| Record name | 2,3-Difluoro-4-methoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3-Difluoro-4-methoxybenzylamine CAS number

An In-Depth Technical Guide to 2,3-Difluoro-4-methoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic amine of significant interest in medicinal chemistry and drug discovery. The document elucidates its core physicochemical properties, outlines a validated synthetic pathway with mechanistic insights, explores its applications as a building block in the development of novel therapeutics, and details robust analytical methodologies for its characterization and quality control. This guide serves as an essential resource for researchers leveraging fluorinated scaffolds to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Introduction: The Strategic Role of Fluorination in Modern Drug Discovery

The incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—are strategically employed to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Aromatic amines, particularly benzylamines, are privileged structures in drug design, appearing in a wide array of therapeutic agents. The strategic placement of fluorine atoms on the benzene ring, as seen in this compound, can profoundly influence the compound's electronic properties and its interactions with protein active sites, making it a valuable building block for creating drug candidates with enhanced pharmacological profiles.[2]

Core Physicochemical Properties

This compound, identified by CAS Number 886500-75-0 , is a substituted aromatic amine with a unique combination of functional groups that dictate its physical and chemical behavior.[3] A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 886500-75-0 | [3] |

| Molecular Formula | C₈H₉F₂NO | [3] |

| Molecular Weight | 173.16 g/mol | [3] |

| Density | 1.22 g/cm³ | [3] |

| Boiling Point | 223.1°C at 760 mmHg | [3] |

| Flash Point | 88.7°C | [3] |

| Refractive Index | 1.495 | [3] |

| InChI | InChI=1/C8H9F2NO/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-3H,4,11H2,1H3 | [3] |

These properties indicate a relatively stable liquid at room temperature with a high boiling point, suitable for a variety of synthetic transformations. The presence of the amine group provides a site for hydrogen bonding and further functionalization, while the difluoro-methoxy substituted phenyl ring enhances lipophilicity and can influence metabolic pathways.[2]

Synthesis and Mechanistic Insights

The synthesis of substituted benzylamines often proceeds through the corresponding benzaldehyde intermediate. A robust and logical synthetic pathway for this compound involves a two-step process starting from a commercially available precursor, 3,4-Difluoroanisole.

Step 1: Directed Ortho-Metalation and Formylation

The first step is the regioselective formylation of 3,4-Difluoroanisole to produce 2,3-Difluoro-6-methoxybenzaldehyde. This transformation is efficiently achieved via directed ortho-metalation. The methoxy group directs the deprotonation to the adjacent ortho position (C2) using a strong base like lithium diisopropylamide (LDA). The resulting lithium-aryl species is a potent nucleophile that readily attacks an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde functionality.[4]

Step 2: Reductive Amination

The second step converts the aldehyde to the target primary amine. Reductive amination is a highly effective method for this conversion. The aldehyde is first condensed with an ammonia source to form an intermediate imine. This imine is then reduced in situ to the corresponding benzylamine. Various reducing agents can be employed, with sodium borohydride or catalytic hydrogenation being common choices for their efficiency and selectivity. This method is widely used for the synthesis of primary amines from aldehydes.[5]

The overall synthetic workflow is depicted below.

Applications in Drug Discovery and Development

This compound is a valuable building block for synthesizing more complex molecules with potential therapeutic applications. The fluorinated phenyl moiety is particularly attractive for developing central nervous system (CNS) active agents, where metabolic stability and the ability to cross the blood-brain barrier are critical.[6]

Key Application Areas:

-

Scaffold for Bioactive Molecules: The primary amine serves as a versatile handle for constructing amides, sulfonamides, and secondary or tertiary amines, which are common functional groups in active pharmaceutical ingredients (APIs).[7]

-

Modulation of Pharmacokinetics: The difluoro substitution pattern is known to block sites of metabolic oxidation (cytochrome P450-mediated), potentially increasing the half-life and bioavailability of a drug candidate.[8]

-

Receptor Binding and Selectivity: The electronic modifications imparted by the fluorine and methoxy groups can fine-tune the binding affinity and selectivity of a molecule for its target protein, such as kinases, G-protein coupled receptors (GPCRs), or ion channels.[6][9]

For instance, similar fluorinated benzylamine cores have been incorporated into inhibitors of monoamine oxidase B (MAO-B) for Parkinson's disease and antagonists for dopamine receptors.[6][8]

Analytical and Quality Control Methodologies

Ensuring the purity and identity of this compound is critical for its use in research and development. A multi-step analytical workflow is typically employed for comprehensive characterization.[10]

Workflow for Analysis:

-

Sample Preparation: The sample is accurately weighed and dissolved in a suitable organic solvent, such as methanol or acetonitrile.

-

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) is the method of choice for assessing purity. A gradient elution using a mixture of water and an organic solvent (acetonitrile or methanol) with a modifier like formic acid or trifluoroacetic acid typically provides excellent separation of the main component from any impurities.

-

Identification and Confirmation:

-

Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) allows for definitive identification by confirming the molecular weight of the parent ion.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹⁹F NMR, and ¹³C NMR provide unambiguous structural confirmation by detailing the chemical environment of each atom in the molecule.

-

-

Quantification: Purity is typically determined by HPLC with UV detection, calculating the area percentage of the main peak relative to all other peaks. A quantitative NMR (qNMR) approach can also be used for highly accurate purity assessment against a certified reference standard.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its unique pattern of fluorination and methoxylation offers medicinal chemists a powerful tool to enhance the drug-like properties of new molecular entities. The well-defined synthetic route and clear analytical methodologies facilitate its reliable production and characterization, ensuring its quality for demanding research applications. As the quest for more effective and safer therapeutics continues, the utility of such precisely engineered building blocks will undoubtedly expand.

References

-

2,6-Difluoro-4-methoxybenzylamine | C8H9F2NO | CID 3866087. PubChem. [Link]

- The synthetic method of 2,4 difluoro benzene methanamines.

-

Analytical Methods. Japan International Cooperation Agency. [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

-

2,4-difluoro-3-methoxybenzylamine (C8H9F2NO). PubChemLite. [Link]

-

2,6-Difluoro-4-Methoxybenzylamine CAS#: 771573-20-7. ChemWhat. [Link]

-

4-Methoxybenzylamine | C8H11NO | CID 75452. PubChem. [Link]

-

Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [Link]

- Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.

-

4-Methoxybenzylamine | p-methoxybenzylamine | Cas No. 2393-23-9. Sarex. [Link]

-

Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu. [Link]

-

Analytical Methods. Royal Society of Chemistry. [Link]

- Synthetic method of 2,4-difluorobenzene methylamine.

-

Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]

-

Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. National Institutes of Health. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. CAS 771573-20-7: 2,6-Difluoro-4-methoxybenzylamine [cymitquimica.com]

- 3. 886500-75-0 this compound this compound - CAS Database [chemnet.com]

- 4. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]

- 6. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. employees.csbsju.edu [employees.csbsju.edu]

- 11. Making sure you're not a bot! [opus4.kobv.de]

A Technical Guide to 2,3-Difluoro-4-methoxybenzylamine: Properties, Synthesis, and Applications

Introduction

2,3-Difluoro-4-methoxybenzylamine is a substituted aromatic amine that serves as a valuable and versatile building block in modern synthetic chemistry. Its unique structure, featuring a benzylamine core modified with two adjacent fluorine atoms and a methoxy group, imparts a distinct combination of steric and electronic properties. The strategic placement of fluorine atoms is a widely recognized strategy in medicinal chemistry to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth analysis of the chemical properties, a proposed synthetic pathway, reactivity profile, and potential applications of this compound for researchers and professionals in drug development and materials science.

Core Chemical and Physical Properties

The physicochemical properties of this compound are dictated by the interplay of its functional groups. The primary amine group offers a site for hydrogen bonding and nucleophilic reactions, while the difluoro-methoxy substituted phenyl ring contributes to its aromatic character and modulates its polarity and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 886500-75-0 | [3] |

| Molecular Formula | C₈H₉F₂NO | [3] |

| Molecular Weight | 173.16 g/mol | [3] |

| Appearance | Liquid (typical) | [1] |

| Density | 1.22 g/cm³ | [3] |

| Boiling Point | 223.1°C at 760 mmHg | [3] |

| Flash Point | 88.7°C | [3] |

| Refractive Index | 1.495 | [3] |

| Synonyms | 1-(2,3-Difluoro-4-methoxyphenyl)methanamine |[3] |

Caption: Chemical structure of this compound.

Anticipated Spectroscopic Profile

3.1 ¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, benzylic, amine, and methoxy protons.

-

Aromatic Protons (δ 6.8-7.2 ppm): Two signals are expected in the aromatic region, each integrating to 1H. These protons will appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms (JH-F).

-

Benzylic Protons (δ ~3.8-4.0 ppm): The two protons of the CH₂ group adjacent to the amine will likely appear as a singlet or a narrowly split multiplet.

-

Methoxy Protons (δ ~3.9 ppm): The three protons of the OCH₃ group will appear as a sharp singlet.

-

Amine Protons (δ ~1.5-2.5 ppm): The two NH₂ protons will typically appear as a broad singlet. The chemical shift can vary depending on solvent and concentration.

3.2 ¹³C NMR Spectroscopy The carbon spectrum will be characterized by the influence of the electronegative fluorine and oxygen atoms.

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JC-F) and will be significantly shifted. The carbon attached to the methoxy group will also be shifted downfield.

-

Benzylic Carbon (δ ~40-45 ppm): The CH₂ carbon signal will appear in the aliphatic region.

-

Methoxy Carbon (δ ~56 ppm): The OCH₃ carbon will give a signal in the characteristic region for methoxy groups.

3.3 FT-IR Spectroscopy The infrared spectrum provides confirmation of the key functional groups.

-

N-H Stretch (3300-3400 cm⁻¹): A pair of medium-intensity peaks characteristic of a primary amine.

-

C-H Stretch (Aromatic & Aliphatic, 2850-3100 cm⁻¹): Multiple peaks corresponding to the C-H bonds of the phenyl ring, CH₂ group, and CH₃ group.

-

C=C Stretch (Aromatic, 1500-1600 cm⁻¹): Peaks indicating the benzene ring.

-

C-O Stretch (Ether, 1200-1250 cm⁻¹): A strong absorption for the aryl-alkyl ether linkage.

-

C-F Stretch (1000-1100 cm⁻¹): Strong absorptions characteristic of aryl-fluorine bonds.

Synthesis and Purification

A robust and widely applicable method for the synthesis of benzylamines is the reductive amination of the corresponding benzaldehyde. This approach offers high yields and operational simplicity.

4.1 Proposed Synthetic Workflow The synthesis commences with 2,3-difluoro-4-methoxybenzaldehyde, which is reacted with an ammonia source to form an intermediate imine. This imine is then reduced in situ to yield the target primary amine.

Caption: Proposed workflow for the synthesis of the target compound.

4.2 Detailed Experimental Protocol: Reductive Amination

-

Rationale: This protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. It is milder and more selective for imines over aldehydes compared to other hydrides like NaBH₄, minimizing side reactions and simplifying the one-pot procedure. Dichloroethane (DCE) is an excellent solvent for this reaction, as it is non-protic and effectively solubilizes the reactants.

-

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add 2,3-difluoro-4-methoxybenzaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE).

-

Add ammonium acetate (NH₄OAc, 1.5 eq) to the solution and stir for 30 minutes at room temperature. This period allows for the initial formation of the imine intermediate.

-

Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirring mixture. An exothermic reaction may be observed.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield the final product.

-

Reactivity and Chemical Behavior

The primary amine of this compound is a potent nucleophile and the main center of its reactivity. It readily participates in reactions typical of primary amines.

-

N-Acylation: Reacts with acyl chlorides or anhydrides to form stable amide bonds, a cornerstone reaction in the synthesis of pharmaceuticals and bioactive molecules.

-

N-Alkylation: Can be alkylated using alkyl halides, though over-alkylation to secondary and tertiary amines is possible.

-

Imine Formation: Condenses with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines.

The electronic properties of the aromatic ring are modulated by the substituents. The methoxy group is an electron-donating group, while the fluorine atoms are electron-withdrawing. This complex electronic environment influences the molecule's pKa and its potential for undergoing reactions like electrophilic aromatic substitution.

Caption: Diagram of a typical N-acylation reaction.

Applications in Research and Development

The true value of this compound lies in its application as a specialized building block.

-

Medicinal Chemistry: The incorporation of fluorinated motifs is a key strategy for enhancing the pharmacological profile of drug candidates.[2] The difluoro substitution pattern can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and fine-tune lipophilicity to improve cell permeability and CNS penetration.[6][7] This amine is an ideal starting point for creating novel compound libraries for screening against various biological targets.

-

Materials Science: Aromatic amines are precursors for high-performance polymers, dyes, and other functional materials. The specific substitution pattern of this compound could be exploited to create materials with unique optical or electronic properties.

-

Analytical Standards: It can be used as a reference standard for analytical method development and validation in quality control processes for more complex active pharmaceutical ingredients (APIs) derived from it.[8]

Safety, Handling, and Storage

Due to its chemical nature, this compound must be handled with appropriate care.

Table 2: GHS Hazard Information

| Hazard Class | Code | Statement | Source |

|---|

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage |[9][10] |

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9] Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid all contact with skin, eyes, and clothing. Do not inhale vapors. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[9]

-

First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. If inhaled, move the person to fresh air.[9]

Conclusion

This compound is a high-value chemical intermediate with significant potential, particularly for the pharmaceutical industry. Its distinct substitution pattern offers a strategic advantage for designing molecules with enhanced drug-like properties. Understanding its chemical properties, reactivity, and safe handling procedures is essential for effectively leveraging this compound in research and development endeavors.

References

-

Angene Chemical. (2025). Safety Data Sheet - this compound. Retrieved from Angene Chemical. [Link]

-

PubChem. (n.d.). 2,6-Difluoro-4-methoxybenzylamine. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). 4-Fluoro-3-methoxybenzylamine. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from HMDB. [Link]

-

ChemWhat. (n.d.). 2,6-Difluoro-4-Methoxybenzylamine CAS#: 771573-20-7. Retrieved from ChemWhat. [Link]

-

ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from ChemRxiv. [Link]

-

PubChemLite. (n.d.). 2,4-difluoro-3-methoxybenzylamine (C8H9F2NO). Retrieved from PubChemLite. [Link]

-

Green Chemistry. (2017). Supporting Information for Ru-catalyzed reductive amination. Retrieved from a university repository. [Link]

- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.

-

Oakwood Chemical. (n.d.). 4-Fluoro-3-methoxybenzylamine. Retrieved from Oakwood Chemical. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from HMDB. [Link]

-

PubChem. (n.d.). 4-Methoxybenzylamine. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

- Google Patents. (n.d.). Synthesis method of 2, 4-dimethoxybenzylamine.

-

Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from Organic Syntheses. [Link]

-

PubMed. (2013). Discovery of an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Retrieved from PubMed. [Link]

-

PubMed Central. (2020). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. Retrieved from PubMed Central. [Link]

-

MDPI. (2019). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from MDPI. [Link]

Sources

- 1. CAS 771573-20-7: 2,6-Difluoro-4-methoxybenzylamine [cymitquimica.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 886500-75-0 this compound this compound - CAS Database [chemnet.com]

- 4. rsc.org [rsc.org]

- 5. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]

- 6. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemwhat.com [chemwhat.com]

- 9. angenechemical.com [angenechemical.com]

- 10. 2,6-Difluoro-4-methoxybenzylamine | C8H9F2NO | CID 3866087 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,3-Difluoro-4-methoxybenzylamine molecular structure

An In-Depth Technical Guide to the Molecular Structure and Utility of 2,3-Difluoro-4-methoxybenzylamine

Abstract

This technical guide provides a comprehensive analysis of this compound, a fluorinated aromatic amine of significant interest to the pharmaceutical and agrochemical research sectors. The document delineates its core molecular structure, physicochemical properties, and predicted spectroscopic signatures. A plausible, detailed synthetic pathway is proposed, grounded in established chemical principles for analogous compounds. Furthermore, this guide explores the strategic importance of this molecule as a versatile building block in medicinal chemistry, highlighting the role of its specific fluorination and methoxy substitution pattern in designing novel bioactive compounds. Safety, handling, and storage protocols are also summarized to ensure its proper use in a research and development setting.

Introduction to Fluorinated Benzylamines in Drug Discovery

The benzylamine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its strategic functionalization allows for the precise tuning of pharmacological and pharmacokinetic properties. In recent decades, the incorporation of fluorine into drug candidates has become a cornerstone of modern drug design.[1] Fluorine and fluorine-containing motifs can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and acidity (pKa).[1][2]

This compound emerges as a highly valuable synthon, or chemical building block, that combines the benzylamine framework with the strategic benefits of fluorine. The vicinal difluoro substitution pattern on the aromatic ring is particularly noteworthy, as it creates a unique electronic and steric environment that can modulate interactions with biological targets and resist metabolic degradation. This guide serves as a technical resource for researchers aiming to leverage the unique properties of this compound in their synthetic and drug discovery programs.

Core Molecular Profile

The fundamental identity and physical characteristics of this compound are summarized below.

Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 886500-75-0 | [3] |

| Molecular Formula | C₈H₉F₂NO | [3] |

| Molecular Weight | 173.16 g/mol | [3] |

| IUPAC Name | (2,3-Difluoro-4-methoxyphenyl)methanamine | [3] |

| Synonyms | 1-(2,3-Difluoro-4-methoxyphenyl)methanamine, 2,3-Difluoro-4-methoxybenzenemethanamine | [3] |

| Density | 1.22 g/cm³ | [3] |

| Boiling Point | 223.1 °C at 760 mmHg | [3] |

| Flash Point | 88.7 °C |[3] |

Elucidation of the Molecular Structure

The structure of this compound is defined by a benzene ring substituted with an aminomethyl group (-CH₂NH₂), a methoxy group (-OCH₃), and two fluorine atoms at adjacent positions. The precise arrangement of these groups dictates the molecule's chemical reactivity and its potential to interact with biological systems. While proprietary experimental data is held by manufacturers, the structure can be unequivocally confirmed using a suite of standard spectroscopic techniques.

Predicted Spectroscopic Characterization

The expected spectroscopic signatures are crucial for identity confirmation and quality control during and after synthesis.

Table 2: Predicted Spectroscopic Data for Structure Verification

| Technique | Functional Group | Expected Signature |

|---|---|---|

| ¹H NMR | -NH₂ (Amine) | Broad singlet, ~1.5-2.5 ppm |

| -CH₂- (Methylene) | Singlet, ~3.8-4.0 ppm | |

| -OCH₃ (Methoxy) | Singlet, ~3.9 ppm | |

| Aromatic-H | Two doublets or multiplets in the aromatic region, ~6.8-7.2 ppm, showing H-F coupling. | |

| ¹³C NMR | -CH₂- (Methylene) | ~40-45 ppm |

| -OCH₃ (Methoxy) | ~56 ppm | |

| Aromatic Carbons | 6 signals, ~110-160 ppm. Carbons bonded to fluorine will show large C-F coupling constants (¹JCF ≈ 240-250 Hz, ²JCF ≈ 15-25 Hz). | |

| ¹⁹F NMR | Aromatic C-F | Two distinct signals in the typical aryl fluoride region, exhibiting F-F and F-H coupling. |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 173.07 |

| Key Fragments | Loss of -NH₂ (m/z = 157), benzyl cation fragment (m/z = 156). | |

| IR Spectroscopy | N-H Stretch | Doublet peak (primary amine), ~3300-3400 cm⁻¹ |

| C-H Stretch (sp³) | ~2850-2950 cm⁻¹ | |

| C=C Stretch (Aromatic) | ~1500-1620 cm⁻¹ | |

| C-O Stretch (Ether) | Strong peak, ~1250 cm⁻¹ |

| | C-F Stretch | Strong peaks, ~1100-1300 cm⁻¹ |

Note: Predicted chemical shifts (ppm) are relative to TMS. The actual values can vary based on the solvent and spectrometer frequency used.[4]

Synthetic Strategy and Rationale

While multiple synthetic routes to this compound are conceivable, a highly efficient and common strategy in industrial and academic labs involves the reduction of the corresponding benzonitrile. This approach is favored due to the high yields and the commercial availability of the nitrile precursor.

Proposed Synthetic Pathway: Reduction of Nitrile

The conversion of 2,3-difluoro-4-methoxybenzonitrile to the target benzylamine is a direct and robust transformation. The choice of reducing agent is critical; powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation are effective.

Detailed Experimental Protocol (Generalized)

This protocol describes a standard laboratory procedure for the reduction of a benzonitrile to a benzylamine using LiAlH₄.

CAUTION: This reaction is highly exothermic and produces flammable hydrogen gas during quenching. It must be performed by trained personnel in a chemical fume hood, under an inert atmosphere, and with appropriate personal protective equipment (PPE).

-

Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried or oven-dried before use to remove all traces of moisture.

-

Reagent Suspension: The flask is charged with a calculated amount of Lithium Aluminum Hydride (LiAlH₄, ~1.5-2.0 equivalents) and suspended in anhydrous tetrahydrofuran (THF) under a positive pressure of nitrogen. The suspension is cooled to 0 °C in an ice-water bath.

-

Causality: Anhydrous conditions are critical as LiAlH₄ reacts violently with water. Cooling prevents the reaction from becoming uncontrollable during the addition of the substrate.

-

-

Substrate Addition: 2,3-Difluoro-4-methoxybenzonitrile (1.0 equivalent), dissolved in anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It may then be heated to reflux for several hours to ensure the reaction goes to completion. The progress is monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy to complete the reduction of the intermediate imine species to the final amine.

-

-

Workup and Quenching: The reaction is carefully cooled back to 0 °C. The excess LiAlH₄ is quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup). This procedure generates a granular precipitate of aluminum salts that is easily filtered.

-

Trustworthiness: This specific quenching procedure is a self-validating system that reliably separates the inorganic salts from the organic product, simplifying purification.

-

-

Extraction and Purification: The resulting slurry is filtered, and the solid salts are washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product with high purity.

Applications in Research and Development

This compound is not typically an end-product but rather a high-value intermediate used in the synthesis of more complex molecules, particularly in the life sciences.[5]

-

Medicinal Chemistry: The amine functional group serves as a versatile handle for constructing larger molecules. It can readily undergo reactions like amide bond formation, reductive amination, or serve as a nucleophile in substitution reactions. The specific substitution pattern is valuable for structure-activity relationship (SAR) studies, where researchers systematically modify parts of a molecule to optimize its biological activity.[6][7] For example, related fluorinated benzylamines have been used to develop potent and selective dopamine D4 receptor antagonists and CNS-penetrant modulators for glutamate receptors.[6][8]

-

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides relies on the synthesis of novel organic molecules. The fluorinated benzylamine motif can be incorporated to enhance the efficacy and environmental stability of potential agrochemical candidates.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound may be proprietary, data from structurally similar benzylamines (e.g., 4-methoxybenzylamine, 2,4-difluorobenzylamine) provide a strong basis for hazard assessment and handling procedures.[9][10][11] These compounds are typically classified as corrosive.

Table 3: Recommended Safety and Handling Procedures

| Category | Recommendation | Rationale |

|---|---|---|

| GHS Hazards | Corrosive: Causes severe skin burns and eye damage (H314). | The primary amine group imparts basicity and reactivity, leading to corrosive properties.[10][11] |

| Handling | Use only in a well-ventilated chemical fume hood. Wear appropriate PPE: chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][12] | To prevent inhalation of vapors and contact with skin and eyes. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials. Some amines are air-sensitive and may require storage under an inert atmosphere (e.g., nitrogen).[9][10] | To prevent degradation from moisture, air, or reaction with incompatible substances. |

| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[9][11] | Violent or exothermic reactions can occur with these substances. |

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Immediately wash off with soap and plenty of water. Remove contaminated clothing. In all cases of exposure, seek immediate medical attention.[9][13] | Rapid and thorough decontamination is essential to minimize tissue damage. |

Conclusion

This compound stands out as a sophisticated chemical intermediate with significant potential for advanced scientific research. Its molecular architecture, characterized by a unique difluoro-methoxy substitution pattern on a benzylamine core, offers a compelling combination of features for the development of novel pharmaceuticals and other high-value chemical entities. This guide has provided a technical framework for understanding its structure, synthesis, and application, empowering researchers to safely and effectively integrate this versatile building block into their discovery pipelines.

References

-

2,6-Difluoro-4-methoxybenzylamine. PubChem. [Link]

-

SAFETY DATA SHEET - 2,4-Difluoro-3-methoxybenzylamine. Fisher Scientific. [Link]

-

4-Fluoro-3-methoxybenzylamine. PubChem. [Link]

-

2,4-difluoro-3-methoxybenzylamine (C8H9F2NO). PubChemLite. [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

- The synthetic method of 2,4 difluoro benzene methanamines.

-

2,3-difluoro-4-methoxybenzyl bromide (C8H7BrF2O). PubChemLite. [Link]

-

2,6-difluoro-4-methoxybenzylamine (C8H9F2NO). PubChemLite. [Link]

-

4-Methoxybenzylamine. PubChem. [Link]

- Synthesis method of 2, 4-dimethoxybenzylamine.

-

PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses Procedure. [Link]

-

Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). PubMed. [Link]

-

Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]

-

Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. CAS 771573-20-7: 2,6-Difluoro-4-methoxybenzylamine [cymitquimica.com]

- 3. 886500-75-0 this compound this compound - CAS Database [chemnet.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-FLUORO-4-METHOXYBENZYLAMINE | 123652-95-9 [chemicalbook.com]

- 6. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.ie [fishersci.ie]

An In-Depth Technical Guide to the Safe Handling of 2,3-Difluoro-4-methoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-methoxybenzylamine is a fluorinated aromatic amine that serves as a valuable building block in medicinal chemistry and drug development.[1][2] Its unique structural features, including the difluoro-substituted phenyl ring and the primary amine group, make it a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients.[3][4] The presence of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as metabolic stability, binding affinity, and bioavailability.[5] However, the same reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides a comprehensive overview of the safety and handling of this compound, grounded in an understanding of its chemical properties and reactivity. It is designed to empower researchers and drug development professionals to work with this compound safely and effectively, ensuring the integrity of their research and the well-being of laboratory personnel.

Section 1: Hazard Identification and Risk Assessment

A foundational aspect of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of the materials being handled. This compound is classified as a corrosive substance, a designation that dictates the majority of the handling precautions.[6]

Primary Hazard: Severe Skin and Eye Corrosion

The most significant hazard associated with this compound is its potential to cause severe skin burns and serious eye damage.[6] This corrosive nature is a characteristic of many organic amines. The basicity of the amine group can disrupt the lipid bilayer of cell membranes, leading to tissue damage.[7] Furthermore, upon contact with moisture on the skin or in the eyes, amines can form alkaline solutions that can cause saponification of fats and extraction of membrane lipids, resulting in deep and painful tissue necrosis.[8][9] The presence of fluorine atoms on the aromatic ring can also influence the compound's reactivity and potential for adverse biological effects.[5]

Inhalation and Ingestion Hazards

Long-Term Exposure Considerations

Chronic exposure to aromatic amines as a class has been associated with various health concerns, including sensitization and potential carcinogenicity.[12][13] Damaged skin can significantly increase the dermal absorption of aromatic amines.[14] Therefore, minimizing exposure is crucial not only to prevent acute corrosive injuries but also to mitigate the potential for long-term health effects.

Physicochemical and Toxicological Data Summary

| Property | Value | Source(s) |

| Chemical Name | This compound | [6] |

| CAS Number | 886500-75-0 | [6] |

| Molecular Formula | C₈H₉F₂NO | [6] |

| Molecular Weight | 173.16 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [15] |

| Boiling Point | 223.1°C at 760 mmHg | [4] |

| Density | 1.22 g/cm³ | [4] |

| Flash Point | 88.7°C | [4] |

| Refractive Index | 1.495 | [4] |

| Solubility | Immiscible with water | [16] |

| GHS Hazard Class | Skin Corrosion/Irritation, Category 1B | [6] |

| LD50 (Oral, Rat) of Benzylamine | 552 mg/kg | [11] |

Section 2: The Hierarchy of Controls: A Proactive Approach to Safety

To effectively manage the risks associated with this compound, a systematic approach based on the hierarchy of controls should be implemented. This framework prioritizes the most effective control measures to eliminate or minimize hazards.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

1. Elimination and Substitution: In a research and development context, eliminating the use of a necessary intermediate like this compound is often not feasible. Substitution with a less hazardous alternative should be considered if the chemical properties of the substitute do not compromise the research objectives.

2. Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, the following are essential:

- Chemical Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[17]

- Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[18]

- Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[8]

3. Administrative Controls: These are work practices and procedures that reduce the risk of exposure.

- Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

- Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOPs.

- Restricted Access: Designate specific areas for working with this compound and restrict access to authorized personnel.

- Labeling: All containers must be clearly labeled with the chemical identity and appropriate hazard warnings.

4. Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other control measures.

- Eye and Face Protection: Chemical splash goggles and a face shield are mandatory when handling this compound.[17]

- Gloves: Use chemical-resistant gloves. Given the aromatic amine nature of the compound, nitrile or neoprene gloves are generally recommended, but always consult the glove manufacturer's compatibility chart for specific breakthrough times.[8]

- Protective Clothing: A lab coat, long pants, and closed-toe shoes are required. A chemically resistant apron is also recommended.[8]

Section 3: Standard Operating Procedures for Safe Handling

Adherence to well-defined experimental protocols is paramount for ensuring safety. The following sections provide step-by-step methodologies for common laboratory operations involving this compound.

General Handling and Storage

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as acids, acid anhydrides, acid chlorides, and oxidizing agents.[7][19]

-

Keep containers tightly closed to prevent the absorption of moisture and carbon dioxide from the air.

-

Store in a designated corrosives cabinet.[15]

Handling:

-

Always work in a chemical fume hood.[17]

-

Wear the appropriate PPE as outlined in Section 2.[8]

-

Use a chemical-resistant tray or secondary containment to catch any potential spills.

-

Avoid creating aerosols or mists.

-

Wash hands thoroughly after handling, even if gloves were worn.[6]

Spill and Emergency Response

A prompt and appropriate response to a spill is critical to minimizing harm.

Caption: A decision-making workflow for responding to a chemical spill.

Minor Spill (Contained within a fume hood):

-

Alert others in the immediate area.

-

Ensure you are wearing appropriate PPE.

-

Contain the spill by applying an absorbent material like vermiculite or sand around the perimeter.

-

Neutralize the spill by cautiously adding a weak acid, such as sodium bisulfate, starting from the outside and working inwards. Avoid adding strong acids, as this can cause a violent reaction.

-

Test the pH of the spilled material with pH paper to ensure it is neutralized (pH 6-8).

-

Collect the absorbed and neutralized material using a scoop and place it in a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the spill area with a soap and water solution.

-

Wipe the area dry with paper towels and dispose of them in the hazardous waste container.

-

Report the incident to your supervisor.

Major Spill (Outside of a fume hood or a large volume):

-

Evacuate the immediate area and alert all personnel.

-

If safe to do so, close the doors to the laboratory to contain the vapors.

-

Activate the fire alarm if the spill is large or poses a fire hazard.

-

Call your institution's emergency response team and provide them with the chemical name, location, and approximate quantity of the spill.

-

Do not attempt to clean up a major spill unless you are trained and equipped to do so.

First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. A safety shower should be used if the area of contact is large. Seek immediate medical attention.[8]

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8][17]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[8]

Decontamination and Waste Disposal

Decontamination:

-

All surfaces and equipment that have come into contact with this compound should be decontaminated.

-

A solution of a weak acid (e.g., 5% acetic acid) can be used to neutralize any residual amine, followed by a thorough cleaning with soap and water.[20]

-

Contaminated PPE should be removed carefully and decontaminated or disposed of as hazardous waste.

Waste Disposal:

-

All waste materials containing this compound, including contaminated absorbents, PPE, and reaction byproducts, must be disposed of as hazardous waste.

-

Collect waste in a clearly labeled, sealed container.

-

Follow all institutional, local, and national regulations for the disposal of fluorinated organic chemical waste.

Section 4: Reactivity and Incompatibility

A thorough understanding of the chemical reactivity of this compound is essential for preventing hazardous reactions in the laboratory.

Basicity: The primary amine group makes this compound basic. It will react exothermically with acids.[12]

Incompatible Materials:

-

Strong Oxidizing Agents: Can react violently.

-

Acids, Acid Anhydrides, and Acid Chlorides: Will undergo vigorous, exothermic neutralization reactions.[7][19]

-

Hypochlorites: Can react to form explosive N-chloroamines.[21]

Thermal Decomposition: When heated to decomposition, this compound can emit toxic and corrosive fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[6]

Conclusion

This compound is a valuable tool in the arsenal of the medicinal chemist and drug development professional. However, its corrosive nature and potential for toxicity demand a high level of respect and meticulous adherence to safety protocols. By implementing the hierarchy of controls, following established standard operating procedures, and being prepared for emergencies, researchers can safely harness the synthetic potential of this compound to advance their scientific endeavors. A proactive and informed approach to safety is not a barrier to innovation but rather a cornerstone of responsible and successful research.

References

-

ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

PubChem. (n.d.). Benzylamine. Retrieved from [Link]

-

PubMed Central. (n.d.). Dermal absorption of aromatic amines in workers with different skin lesions: a report on 4 cases. Retrieved from [Link]

-

SKC Inc. (n.d.). DECONtamination Solution, Aromatic Amines, 1 gal. Retrieved from [Link]

-

ACS Publications. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]

-

PubMed. (n.d.). Skin injury following contact with a complex amine. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). FLUOROCARBON 21 - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants. Retrieved from [Link]

-

Angene Chemical. (2025, April 9). Safety Data Sheet. Retrieved from [Link]

-

ACS Publications. (n.d.). Benzylamines: synthesis and evaluation of antimycobacterial properties | Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]

-

OSHA. (2024, January 22). FLUORINE. Retrieved from [Link]

-

SKC Inc. (n.d.). DECONtamination Solution, Aromatic Amines, 22oz. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl fluoride. Retrieved from [Link]

-

European Union. (n.d.). Skin Corrosion - The Joint Research Centre - EU Science Hub. Retrieved from [Link]

-

PubMed. (2024, February 12). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

-

SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines. Retrieved from [Link]

-

NJ.gov. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Dermal absorption of aromatic amines in workers with different skin lesions: A report on 4 cases. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Sulfuric Acid Burns (Corrosion and Acute Irritation): Evidence-Based Overview to Management. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]

-

Canada.ca. (2020, August 15). Aromatic Amines Group - information sheet. Retrieved from [Link]

-

PubMed Central. (n.d.). Review of skin irritation/corrosion Hazards on the basis of human data: A regulatory perspective. Retrieved from [Link]

-

Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). FLUORINE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants. Retrieved from [Link]

-

Scribd. (n.d.). Decontamination Solution Aromatic Amine 2001 Sds. Retrieved from [Link]

-

Seoul National University. (n.d.). Aquatic toxicology of perfluorinated chemicals. Retrieved from [Link]

-

CDC. (n.d.). Fluorine - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

-

Gas Processing & LNG. (2024, April 16). The science behind amine column corrosion and remedial solutions. Retrieved from [Link]

-

DVA. (2015, June 17). Exposure to aromatic amines. Retrieved from [Link]

-

NCBI. (n.d.). Fluorine Acute Exposure Guideline Levels. Retrieved from [Link]

-

IDEX Health & Science. (n.d.). Chemical Compatibility. Retrieved from [Link]

-

ProQuest. (n.d.). Toxicology of perfluorinated compounds. Retrieved from [Link]

-

Trelleborg. (n.d.). Materials Chemical Compatibility Guide. Retrieved from [Link]

Sources

- 1. Benzylamine - Wikipedia [en.wikipedia.org]

- 2. 4-甲氧基苄胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzylamines [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. angenechemical.com [angenechemical.com]

- 7. Skin injury following contact with a complex amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Skin Corrosion - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 10. Fluorine Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. international.skcinc.com [international.skcinc.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Exposure to aromatic amines [clik.dva.gov.au]

- 14. Dermal absorption of aromatic amines in workers with different skin lesions: a report on 4 cases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. 3-FLUORO-4-METHOXYBENZYLAMINE | 123652-95-9 [chemicalbook.com]

- 17. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 18. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. FLUORINE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. skcltd.com [skcltd.com]

- 21. coleparmer.com [coleparmer.com]

An In-depth Technical Guide to 2,3-Difluoro-4-methoxybenzylamine: Synthesis, Properties, and Medicinal Chemistry Applications

Introduction: The Strategic Role of Fluorinated Benzylamines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[1][2] Within this context, fluorinated benzylamines represent a privileged class of intermediates and pharmacophores. Their structural motif is prevalent in a wide array of biologically active compounds, serving as a versatile building block for therapeutics targeting a diverse range of diseases.[3][4]

This technical guide provides a comprehensive overview of 2,3-Difluoro-4-methoxybenzylamine, a compound of growing interest for its potential in generating novel chemical entities with tailored pharmacological profiles. While direct literature on this specific isomer is emerging, this guide synthesizes information from closely related analogues and established synthetic methodologies to provide a robust framework for its synthesis, characterization, and potential applications. We will delve into a proposed synthetic pathway, explore its predicted physicochemical properties, and discuss its potential as a scaffold in the development of new therapeutic agents, drawing parallels from the biological activities of similar substituted benzylamines.[5][6]

Synthesis of this compound: A Proposed Pathway

The synthesis of this compound can be strategically approached in two key stages: the formation of the precursor aldehyde, 2,3-difluoro-4-methoxybenzaldehyde, followed by its conversion to the target benzylamine via reductive amination.

Part 1: Synthesis of 2,3-Difluoro-4-methoxybenzaldehyde

The synthesis of the key intermediate, 2,3-difluoro-4-methoxybenzaldehyde, can be envisioned starting from the commercially available 3,4-difluoroanisole. A highly effective method for the introduction of a formyl group onto an activated aromatic ring is ortho-lithiation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[7]

Experimental Protocol: Synthesis of 2,3-Difluoro-4-methoxybenzaldehyde

-

Materials:

-

3,4-Difluoroanisole

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Diisopropylamine

-

Hydrochloric acid (HCl), 1M solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

-

Slowly add diisopropylamine to the cooled THF.

-

To this solution, add n-butyllithium dropwise while maintaining the temperature at -78 °C. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

-

In a separate flask, dissolve 3,4-difluoroanisole in anhydrous THF.

-

Add the solution of 3,4-difluoroanisole dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 2 hours at this temperature to ensure complete ortho-lithiation.

-

Slowly add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture. The reaction is typically rapid. Stir for an additional hour at -78 °C.

-

Quench the reaction by the slow addition of 1M HCl solution.

-

Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 2,3-difluoro-4-methoxybenzaldehyde.

-

Causality Behind Experimental Choices:

-

Ortho-lithiation: The methoxy group is an ortho-directing group, facilitating the deprotonation at the adjacent C2 position by the strong base, LDA. The use of a low temperature (-78 °C) is critical to prevent side reactions and ensure regioselectivity.

-

Quenching with DMF: DMF serves as an efficient one-carbon electrophile to introduce the formyl group.

-

Aqueous Workup: The acidic quench protonates the intermediate alkoxide, and the subsequent washes remove unreacted reagents and byproducts.

Diagram: Synthesis of 2,3-difluoro-4-methoxybenzaldehyde

Part 2: Reductive Amination to this compound

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[8][9] This one-pot reaction involves the initial formation of an imine or iminium ion from the aldehyde and an amine source (in this case, ammonia), which is then reduced in situ to the corresponding amine. Sodium borohydride is a common and effective reducing agent for this transformation.[10][11]

Experimental Protocol: Reductive Amination

-

Materials:

-

2,3-Difluoro-4-methoxybenzaldehyde

-

Ammonium acetate or aqueous ammonia

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 2,3-difluoro-4-methoxybenzaldehyde in methanol in a round-bottom flask.

-

Add a solution of aqueous ammonia (or ammonium acetate) to the flask and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride in small portions. Control the addition to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until the reaction is complete as monitored by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization to yield pure this compound.

-

Self-Validating System and Rationale:

-

Imine Formation: The reaction of the aldehyde with ammonia forms an imine intermediate. The equilibrium is driven forward by the subsequent reduction.

-

In Situ Reduction: Sodium borohydride is a mild reducing agent that selectively reduces the imine C=N bond in the presence of the aromatic ring. Performing the reduction in situ is efficient and avoids the isolation of the potentially unstable imine.

Diagram: Reductive Amination Workflow

Physicochemical and Spectroscopic Properties

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₈H₉F₂NO | Calculation |

| Molecular Weight | 173.16 g/mol | Calculation |

| XLogP3 | ~1.0 - 1.5 | Prediction[12] |

| Boiling Point | ~220-240 °C at 760 mmHg | Estimation |

| pKa (of amine) | ~8.5 - 9.5 | Estimation |

| ¹H NMR (predicted) | Aromatic protons: ~6.8-7.2 ppm (m) | Chemical Shift Prediction |

| Methoxy protons: ~3.9 ppm (s) | ||

| Methylene protons: ~3.8 ppm (s) | ||

| Amine protons: ~1.5-2.5 ppm (br s) | ||

| ¹³C NMR (predicted) | Aromatic carbons: ~110-160 ppm (with C-F coupling) | Chemical Shift Prediction |

| Methoxy carbon: ~56 ppm | ||

| Methylene carbon: ~40 ppm |

Potential Applications in Medicinal Chemistry and Drug Development

The unique substitution pattern of this compound suggests several promising avenues for its application in drug discovery. The presence and positioning of the fluorine and methoxy groups can significantly influence the molecule's interaction with biological targets and its overall pharmacokinetic profile.

Modulation of Physicochemical Properties for Improved Drug-likeness

-

Lipophilicity and Permeability: The two fluorine atoms increase lipophilicity, which can enhance membrane permeability and oral bioavailability. The methoxy group can modulate this effect and also provide a hydrogen bond acceptor.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life of drug candidates.[13]

-

pKa Modulation: The electron-withdrawing nature of the fluorine atoms will lower the pKa of the benzylamine compared to its non-fluorinated counterpart. This can be crucial for optimizing the ionization state of a drug at physiological pH, affecting its solubility and target engagement.

A Scaffold for Targeting Diverse Biological Systems

Substituted benzylamines are key components of numerous approved drugs and clinical candidates. By analogy to related structures, this compound could serve as a valuable starting point for the development of:

-

Enzyme Inhibitors: Many enzyme active sites have specific hydrophobic and hydrogen-bonding pockets. The substituted phenyl ring of this benzylamine can be tailored to fit into such pockets. For example, substituted benzylamines have shown potent and selective inhibition of enzymes like 17β-hydroxysteroid dehydrogenase type 3, which is a target for prostate cancer.[5][14]

-

Receptor Ligands: The benzylamine moiety can be incorporated into larger molecules designed to interact with G-protein coupled receptors (GPCRs) or ion channels. The substitution pattern can influence the binding affinity and selectivity for specific receptor subtypes.

-

Antimicrobial Agents: The lipophilic nature of fluorinated compounds can facilitate their entry into microbial cells. Benzylamine derivatives have been investigated as novel antimycotic agents.[6]

Diagram: Conceptual Drug Discovery Workflow

Conclusion

This compound stands as a promising, albeit underexplored, building block for medicinal chemistry. Its synthesis, achievable through established organic transformations, opens the door to a new region of chemical space for drug discovery. The strategic placement of two fluorine atoms and a methoxy group on the benzylamine scaffold provides a rich platform for fine-tuning the physicochemical and pharmacological properties of novel drug candidates. This guide has provided a comprehensive, technically grounded framework for the synthesis and potential applications of this compound, intended to empower researchers and drug development professionals in their quest for the next generation of therapeutics.

References

-

Jackson, T. et al. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. [Link]

-

Amatangelo, E. et al. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

-

Scifinder. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ACS Publications. [Link]

-

Prasad, J. S. et al. (2015). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. [Link]

-

PubChem. 4-Fluorobenzylamine. [Link]

-

ResearchGate. Reductive aminations of aldehydes with benzylamine or cyclohexylamine.... [Link]

-

ResearchGate. Bioactive compounds containing benzylamines. [Link]

-

The Open Medicinal Chemistry Journal. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

ResearchGate. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]

-

PubChem. (2-Fluorophenyl)benzylamine. [Link]

-

PubMed. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. [Link]

-

ChemRxiv. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

ResearchGate. Fluorinated Aromatic Compounds. [Link]

- Google Patents. Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.

-

PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. [Link]

-

ResearchGate. (2025). New fluorinated functional materials. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]

-

Porphyrin Systems. 2,3-Difluoro-4-methoxybenzaldehyde. [Link]

-

PubChemLite. 2,4-difluoro-3-methoxybenzylamine (C8H9F2NO). [Link]

-

ResearchGate. Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. [Link]

-

Semantic Scholar. Physicochemical Property Models for Poly- and Perfluorinated Alkyl Substances and Other Chemical Classes. [Link]

Sources

- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 5. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ias.ac.in [ias.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. PubChemLite - 2,4-difluoro-3-methoxybenzylamine (C8H9F2NO) [pubchemlite.lcsb.uni.lu]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

The Emergence of 2,3-Difluoro-4-methoxybenzylamine: A Technical Primer for Advanced Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing pharmacological properties. This technical guide provides an in-depth exploration of 2,3-Difluoro-4-methoxybenzylamine, a fluorinated aromatic amine with significant potential as a building block in the development of novel therapeutics. While the discovery of this specific molecule is not widely documented as a singular event, its importance arises from the convergence of synthetic strategies aimed at creating diverse libraries of fluorinated compounds for drug screening. This document details a proposed synthetic pathway, outlines its key physicochemical characteristics, and explores its potential applications in drug development, grounded in the established roles of fluorinated benzylamines in medicinal chemistry.

Introduction: The Rationale for Fluorination in Benzylamine Scaffolds

Benzylamines are a ubiquitous structural motif in a vast array of biologically active compounds. The introduction of fluorine atoms onto the phenyl ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity can alter the acidity of nearby protons, modulate lipophilicity, and block sites of metabolic oxidation, often leading to improved metabolic stability and bioavailability.[1][2] Specifically, the 2,3-difluoro substitution pattern, combined with the 4-methoxy group, creates a unique electronic and steric environment that can be exploited to fine-tune interactions with biological targets. This guide serves as a comprehensive resource for researchers looking to leverage the properties of this compound in their drug discovery programs.

Proposed Synthesis of this compound

Step 1: Synthesis of the Aldehyde Precursor: 2,3-Difluoro-4-methoxybenzaldehyde

The initial step focuses on the regioselective formylation of 1,2-difluoro-3-methoxybenzene. This transformation can be efficiently achieved via ortho-lithiation followed by quenching with an appropriate formylating agent.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of diisopropylamine in anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C, and n-butyllithium is added dropwise to generate lithium diisopropylamide (LDA) in situ.

-

Ortho-directing Group: A solution of 1,2-difluoro-3-methoxybenzene in anhydrous THF is then added slowly to the LDA solution, maintaining the temperature at -78 °C. The methoxy group directs the lithiation to the ortho position.

-

Formylation: After stirring for a designated period, anhydrous N,N-dimethylformamide (DMF) is added dropwise as the formylating agent.

-

Quench and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield 2,3-difluoro-4-methoxybenzaldehyde.

Step 2: Reductive Amination to Yield this compound

The conversion of the aldehyde to the primary amine is a critical step, for which reductive amination is a highly effective and widely used method.[3][4] This one-pot procedure involves the in-situ formation of an imine from the aldehyde and an ammonia source, followed by its immediate reduction.

Experimental Protocol:

-

Reaction Setup: To a solution of 2,3-difluoro-4-methoxybenzaldehyde in an appropriate solvent such as methanol or dichloromethane, an excess of an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) is added.

-

Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the corresponding imine. The progress of this step can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: Once imine formation is deemed sufficient, a reducing agent is added portion-wise. Sodium borohydride is a suitable choice, although milder and more selective reagents like sodium triacetoxyborohydride can also be employed to minimize side reactions.[1]

-

Quench and Work-up: The reaction is carefully quenched with water, and the organic solvent is removed under reduced pressure. The aqueous residue is then basified with a solution of sodium hydroxide and extracted with dichloromethane.

-